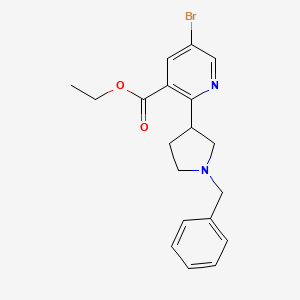
Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate
Vue d'ensemble
Description
The compound “2-(1-Benzylpyrrolidin-3-yl)ethanamine dihydrochloride” is a halogenated heterocycle . It has an empirical formula of C13H22Cl2N2 and a molecular weight of 277.23 . It’s important to note that this is not the exact compound you asked about, but it has a similar structure.
Synthesis Analysis
Pyrrolidine synthesis involves the N-heterocyclization of primary amines with diols . A variety of five-, six-, and seven-membered cyclic amines can be synthesized in good to excellent yields .
Molecular Structure Analysis
The molecule “{2-[(1-benzylpyrrolidin-3-yl)amino]ethyl}diethylamine” contains a total of 50 bonds. There are 21 non-H bonds, 6 multiple bonds, 8 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 2 tertiary amines (aliphatic) and 1 Pyrrolidine .
Chemical Reactions Analysis
The combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst provides various pyrrolidines in very good yields .
Physical And Chemical Properties Analysis
The compound “[2-(1-benzylpyrrolidin-3-yl)ethyl]amine hydrochloride” has a molecular weight of 218.34 . It is a liquid at room temperature .
Applications De Recherche Scientifique
Potential Antipsychotic Properties
A study explored the antipsychotic potential of compounds related to Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate. It was found that these compounds are potent inhibitors of [3H]spiperone binding in rat striatal membranes, suggesting their potential use in dopamine D-2 receptor investigations (Högberg et al., 1990).
Calcium-Sensing Receptor Antagonism
Research on the structure-activity relationships of calcilytic compounds led to the discovery of substituted 2-benzylpyrrolidines. These compounds, including variants of Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate, demonstrated potency as calcium-sensing receptor (CaR) antagonists with a superior human ether-a-go-go related gene (hERG) profile (Yang et al., 2005).
Use in Asymmetric Synthesis
Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate has applications in asymmetric synthesis. Studies have demonstrated its use in the construction of chiral building blocks for enantioselective alkaloid synthesis, offering moderate to excellent optical yields (Hirai et al., 1992).
Antimicrobial Activity
Research indicates that derivatives of Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate exhibit antimicrobial activity. Compounds synthesized using this framework showed activity, especially when methyl groups were present (Цялковский et al., 2005).
Application in Continuous Flow Chemistry
The compound has been used in continuous flow chemistry for [3+2] dipolar cycloaddition reactions, showcasing its utility in the synthesis of various N-benzylpyrrolidine products (Grafton et al., 2010).
Potential Neuroleptic Activity
Benzamides derived from Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate were studied for their potential neuroleptic activity. Some of these compounds showed promising results in inhibiting apomorphine-induced stereotyped behavior in rats (Iwanami et al., 1981).
Use in Organometallic Chemistry
In organometallic chemistry, Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate derivatives have been used in the synthesis of new ligands and coordination polymers, demonstrating its versatility in this field (Gwengo et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-2-24-19(23)17-10-16(20)11-21-18(17)15-8-9-22(13-15)12-14-6-4-3-5-7-14/h3-7,10-11,15H,2,8-9,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSPKNPZSFTHNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)Br)C2CCN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



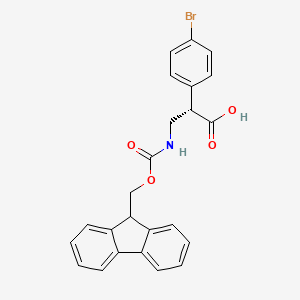
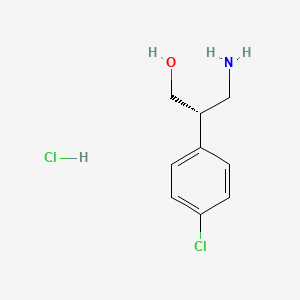
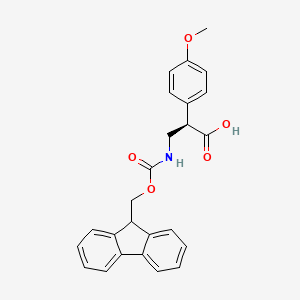
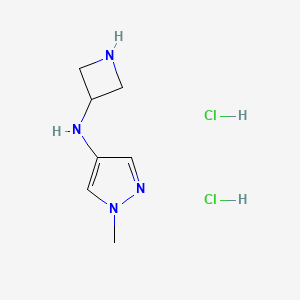
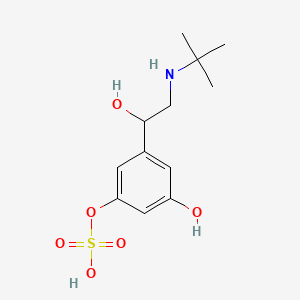
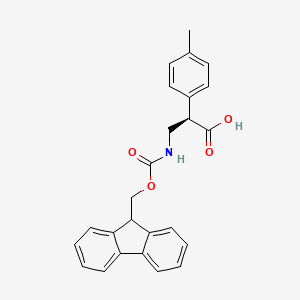
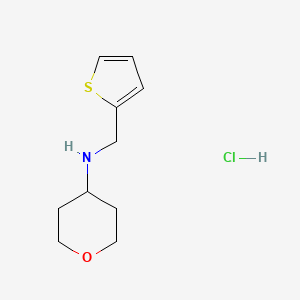
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine hydrochloride](/img/structure/B1408400.png)
![1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B1408401.png)
![4-{[4-(Hydroxymethyl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B1408402.png)
![4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1408403.png)
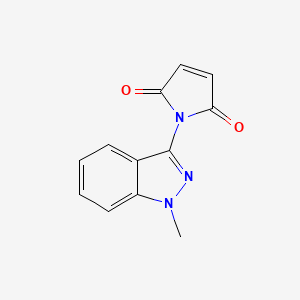
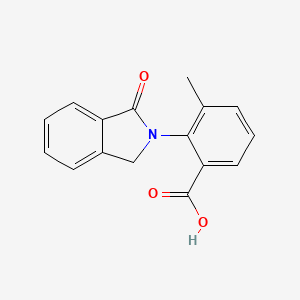
[(piperidin-4-yl)methyl]amine](/img/structure/B1408410.png)